2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a thiophenyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the fluorophenyl thioether.
Acetamide Formation: The fluorophenyl thioether is then reacted with an acetamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of the acetamide group would yield an amine derivative.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its reactivity and interactions compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S2/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDNCYIHVAULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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